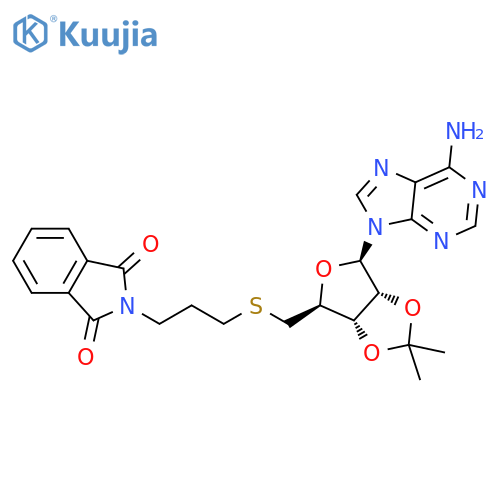

Cas no 263715-50-0 (5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine)

263715-50-0 structure

商品名:5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine

CAS番号:263715-50-0

MF:C24H26N6O5S

メガワット:510.565443515778

CID:5730237

5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine 化学的及び物理的性質

名前と識別子

-

- 5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine

-

- インチ: 1S/C24H26N6O5S/c1-24(2)34-17-15(10-36-9-5-8-29-21(31)13-6-3-4-7-14(13)22(29)32)33-23(18(17)35-24)30-12-28-16-19(25)26-11-27-20(16)30/h3-4,6-7,11-12,15,17-18,23H,5,8-10H2,1-2H3,(H2,25,26,27)/t15-,17-,18-,23-/m1/s1

- InChIKey: HEUBBPUJZNKFJK-CXIOKZBNSA-N

- ほほえんだ: S(CCCN1C(=O)C2=C(C1=O)C=CC=C2)C[C@H]1O[C@@H](N2C3C(=C(N=CN=3)N)N=C2)[C@@H]2OC(O[C@H]12)(C)C

5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D448918-50mg |

5'-S-[3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-2',3'-O-(1-methylethylidene)-5'-thio-adenosine |

263715-50-0 | 50mg |

$856.00 | 2023-05-18 | ||

| TRC | D448918-100mg |

5'-S-[3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-2',3'-O-(1-methylethylidene)-5'-thio-adenosine |

263715-50-0 | 100mg |

$1395.00 | 2023-05-18 | ||

| TRC | D448918-25mg |

5'-S-[3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-2',3'-O-(1-methylethylidene)-5'-thio-adenosine |

263715-50-0 | 25mg |

$442.00 | 2023-05-18 |

5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine 関連文献

-

Idera Fabunmi,Kathryn Proctor,Temilola Oluseyi,Aderonke Oyeyiola,Kehinde Olayinka,Barbara Kasprzyk-Hordern Environ. Sci.: Water Res. Technol. 2022 8 2917

-

Piotr Sosnowski,Victor Marin,Xiaobo Tian,Gérard Hopfgartner Analyst 2022 147 4318

-

Idera Fabunmi,Natalie Sims,Kathryn Proctor,Aderonke Oyeyiola,Temilola Oluseyi,Kehinde Olayinka,Barbara Kasprzyk-Hordern Anal. Methods 2020 12 2114

-

Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466

-

Benjamin Boucherle,Romain Haudecoeur,Emerson Ferreira Queiroz,Michel De Waard,Jean-Luc Wolfender,Richard J. Robins,Ahcène Boumendjel Nat. Prod. Rep. 2016 33 1034

263715-50-0 (5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine) 関連製品

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬